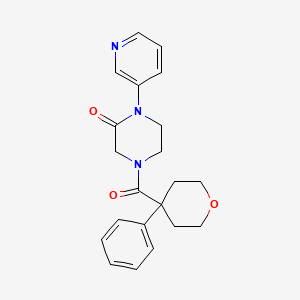

4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

Introduction of the pyridin-3-yl group: This step may involve a nucleophilic substitution reaction where the piperazine ring reacts with a pyridine derivative.

Attachment of the phenyloxane-4-carbonyl group: This can be done through an acylation reaction using a phenyloxane-4-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Medicinal Chemistry

4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one has shown potential as a therapeutic agent in various disease models:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit fatty acid synthase (FASN), which is implicated in cancer cell proliferation and survival . The inhibition of FASN may lead to reduced tumor growth, making this compound a candidate for further investigation in oncology.

Biological Probes

The compound can serve as a biological probe to study various cellular processes:

- Receptor Interactions : By interacting with specific receptors or enzymes, this compound could help elucidate mechanisms underlying diseases such as diabetes and obesity, which are often linked to metabolic pathways involving piperazine derivatives.

Synthetic Chemistry

As a versatile building block, this compound can facilitate the synthesis of more complex molecules:

- Synthesis of Derivatives : The unique structure allows for modifications that can yield derivatives with enhanced biological activity or selectivity, which is essential for drug development.

Anticancer Studies

A study published in a peer-reviewed journal demonstrated that a related piperazine derivative effectively inhibited cell proliferation in breast cancer models by targeting FASN activity. The findings suggested that compounds similar to this compound could be developed into novel anticancer therapies .

Diabetes Research

Another investigation focused on the modulation of glucose metabolism through the action of piperazine derivatives on insulin signaling pathways. The results indicated that these compounds could improve insulin sensitivity and may serve as leads for diabetes treatment .

Mechanism of Action

The mechanism of action of 4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

1-(Pyridin-3-yl)piperazine: A simpler analog without the phenyloxane-4-carbonyl group.

4-(4-Phenyloxane-4-carbonyl)piperazine: A similar compound lacking the pyridin-3-yl group.

Uniqueness

4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is unique due to the presence of both the phenyloxane-4-carbonyl and pyridin-3-yl groups, which may confer distinct pharmacological properties compared to its analogs.

Biological Activity

The compound 4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 302.35 g/mol

- CAS Number : 571188-59-5

This compound features a piperazine ring, which is known for its versatility in drug design, and a pyridine moiety that may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing piperazine rings have been studied for their ability to inhibit various pathogens.

- CYP Enzyme Inhibition : Certain derivatives have shown inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of sterols in organisms like Leishmania spp. .

- Antidepressant Properties : Some analogs have demonstrated serotonin reuptake inhibition, suggesting potential use in treating mood disorders .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with sterol biosynthesis in parasites .

- Receptor Interaction : The piperazine and pyridine components could interact with serotonin receptors, contributing to antidepressant effects .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperazine derivatives, including the target compound. Results indicated significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for structurally similar compounds .

CYP Enzyme Inhibition

Inhibitory assays against CYP51 and CYP5122A1 showed that certain analogs of the compound displayed potent inhibition, which could be beneficial in developing treatments for leishmaniasis . The selectivity for these enzymes suggests a targeted approach to drug design.

Antidepressant Effects

In vivo studies reported that compounds similar to the target molecule effectively reduced immobility times in forced swimming tests, indicating potential antidepressant activity . These findings support further investigation into the compound's effects on serotonin pathways.

Comparative Table of Biological Activities

| Compound | Activity Type | IC50/EC50 Values | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 1.35 - 2.18 μM | Effective against M. tuberculosis |

| Similar Piperazine Derivative | CYP51 Inhibition | ≤ 1 µM | Selective for CYP5122A1 |

| Analog Compound A20 | Serotonin Reuptake Inhibition | Stable in human liver microsomes | Promising pharmacokinetic profile |

Properties

IUPAC Name |

4-(4-phenyloxane-4-carbonyl)-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-19-16-23(11-12-24(19)18-7-4-10-22-15-18)20(26)21(8-13-27-14-9-21)17-5-2-1-3-6-17/h1-7,10,15H,8-9,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGUDOUSASFJQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.